

# 1-(4-Chlorophenyl)azetidine-3-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Cat. No.: B1452351

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An In-depth Technical Guide to the Chemical Properties of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid**

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:  
A Senior Application Scientist

## Abstract

This technical guide provides a comprehensive examination of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid** (CAS No. 1187933-29-4), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical properties, structural characteristics, reactivity profile, and the analytical methodologies essential for its characterization. The narrative is structured to provide not just data, but also the underlying scientific rationale for experimental design, reflecting an approach grounded in expertise and trustworthiness. The azetidine scaffold, a strained four-membered ring, imparts unique conformational rigidity and metabolic stability, making its derivatives valuable as proline analogues and pharmacophores in drug design.<sup>[1][2]</sup> This guide serves as a foundational resource for professionals leveraging this molecule in their research and development pipelines.

## Structural and Physicochemical Foundation

The molecular architecture of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid** is key to its utility. It combines a strained, saturated N-heterocycle with an electron-deficient aromatic ring

and a versatile carboxylic acid handle. This combination dictates its physical properties and its behavior in biological systems.

Caption: 2D representation of the molecular structure.

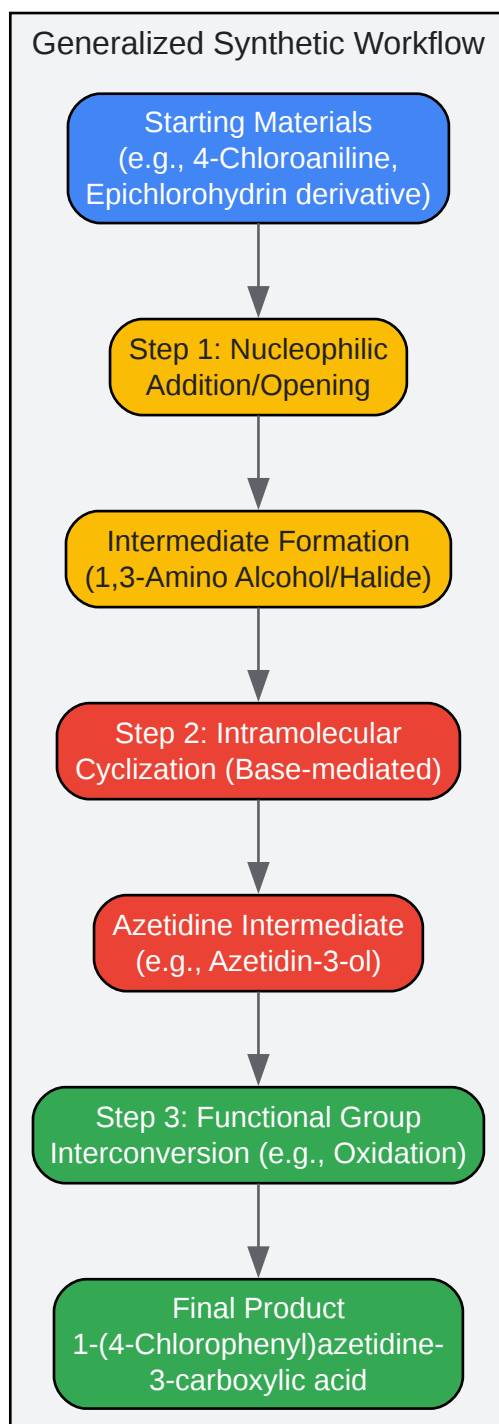
The physicochemical properties are critical for predicting solubility, permeability, and metabolic stability, which are key parameters in drug development.<sup>[1][3]</sup>

Property	Value	Source(s)
CAS Number	1187933-29-4	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClNO <sub>2</sub>	[6]
Molecular Weight	211.65 g/mol	
Appearance	Solid	
Purity	≥98% (typical)	
Boiling Point	421.3 ± 40.0 °C (predicted)	[6]
Density	1.655 ± 0.06 g/cm <sup>3</sup> (predicted)	[6]
InChI Key	JZXZRZQJWQECTJ- UHFFFAOYSA-N	

## Synthesis and Reactivity Profile

### Generalized Synthetic Approach

The synthesis of N-aryl azetidine-3-carboxylic acids is a multi-step process. While numerous routes to the azetidine core exist<sup>[7][8]</sup>, a common and logical pathway involves the initial formation of a 1,3-difunctionalized propane intermediate from a primary amine (4-chloroaniline) and a suitable three-carbon electrophile (e.g., an epihalohydrin derivative), followed by a base-mediated intramolecular cyclization. The carboxylic acid functionality can be introduced either before or after ring formation, often via oxidation of a hydroxymethyl group or hydrolysis of a nitrile or ester.



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Caption: A high-level, generalized workflow for the synthesis of the target compound.

## Reactivity

The molecule's reactivity is governed by its three primary functional domains:

- **Azetidine Ring:** Possessing significant ring strain (~25.4 kcal/mol), the azetidine ring is more stable than an aziridine but susceptible to ring-opening reactions under certain conditions (e.g., strong acids, catalytic hydrogenation).<sup>[9]</sup> This strain-driven reactivity can be harnessed for further synthetic transformations.<sup>[10]</sup>
- **Carboxylic Acid:** This group is the primary center for derivatization. It readily undergoes standard acid chemistry, including esterification, amidation (e.g., via coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol.
- **4-Chlorophenyl Group:** The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent and the azetidine nitrogen. However, it is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, enabling further structural diversification.

## Core Analytical Methodologies

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the compound. The protocols described below represent a self-validating system for quality control.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Experience:** NMR is the cornerstone of structural elucidation. The choice of solvent and experiment is critical. For this molecule, DMSO-d<sub>6</sub> is an excellent choice as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- **<sup>1</sup>H NMR Acquisition (400 MHz):**
  - Acquire a standard proton spectrum.

- Expected Chemical Shifts ( $\delta$ , ppm): Based on established principles[11][12], the following regions are anticipated:
  - ~12.0-13.0 ppm: A very broad singlet corresponding to the carboxylic acid proton (COOH).
  - ~7.2-7.4 ppm: An AA'BB' system (two doublets) for the 4-chlorophenyl protons.
  - ~3.5-4.5 ppm: A set of complex multiplets for the three non-equivalent protons of the azetidine ring (CH<sub>2</sub> and CH).
- <sup>13</sup>C NMR Acquisition (100 MHz):
  - Acquire a proton-decoupled carbon spectrum.
  - Expected Chemical Shifts ( $\delta$ , ppm):
    - ~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).
    - ~115-150 ppm: Four signals for the aromatic carbons.
    - ~40-60 ppm: Signals for the azetidine ring carbons.

## High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an exact mass measurement, which is a definitive confirmation of the elemental composition. ESI is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-TOF MS

- Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
- Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

- Acquisition:
  - Positive Ion Mode  $[M+H]^+$ : The expected exact mass for  $C_{10}H_{11}ClNO_2^+$  is 212.0473.
  - Negative Ion Mode  $[M-H]^-$ : The expected exact mass for  $C_{10}H_9ClNO_2^-$  is 210.0327.
- Verification: Crucially, observe the characteristic isotopic pattern of chlorine. The ratio of the M peak (containing  $^{35}Cl$ ) to the M+2 peak (containing  $^{37}Cl$ ) should be approximately 3:1.

## High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity assessment. A reverse-phase C18 column is ideal for this moderately polar compound. The use of a buffer or acid modifier (like formic or trifluoroacetic acid) in the mobile phase is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention times.

### Protocol: Purity Analysis

- System: An HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu m$  particle size).
- Mobile Phase:
  - Solvent A: Water + 0.1% Formic Acid
  - Solvent B: Acetonitrile + 0.1% Formic Acid
- Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes is a good starting point for method development.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.5 mg/mL.

- Analysis: Inject 5-10  $\mu$ L. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

## Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

- Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[13\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[\[13\]](#)  
[\[14\]](#)
- Storage: Keep the container tightly closed and store in a dry, cool place.[\[13\]](#)

For comprehensive safety information, always consult the supplier's latest Safety Data Sheet (SDS).

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